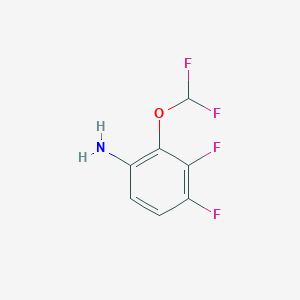

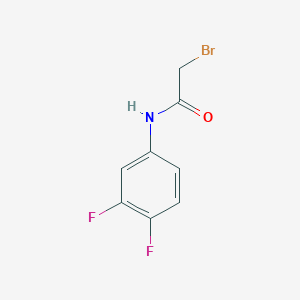

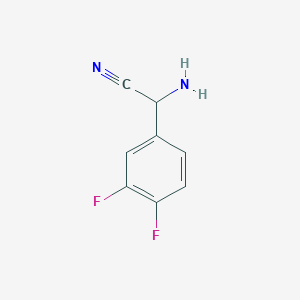

2-氨基-2-(3,4-二氟苯基)乙腈

描述

2-Amino-2-(3,4-difluorophenyl)acetonitrile is a fluorinated α-aminonitrile compound. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related α-aminonitrile compounds often follows a 'green protocol', which is environmentally friendly and sustainable. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is characterized by its detailed spectral and X-ray crystallographic analyses . Additionally, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions with substituted acetonitriles . The direct catalytic addition of acetonitrile to α-iminoesters is another method to synthesize α,α-disubstituted α-amino acids, which could be related to the synthesis of 2-Amino-2-(3,4-difluorophenyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of α-aminonitrile compounds is often determined using X-ray crystallography, as seen in the study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which crystallizes in the orthorhombic space group Pbca . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method, are also used to obtain and analyze the equilibrium geometry of these compounds .

Chemical Reactions Analysis

The reactivity of α-aminonitrile compounds can be explained using various molecular descriptors. For example, the study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile discusses its reactivity using local and global molecular descriptors and reactivity surfaces . The electrochemical dimerization of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, shows that dimerization occurs mainly by the coupling of a neutral molecule with cation radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-aminonitrile compounds are characterized using various spectroscopic techniques, including FAB mass, 13C and 1H NMR, and Fourier transform infrared spectroscopy . The electrochemical behavior of these compounds can be reversible or quasi-reversible, as indicated by voltammetric measurements . Theoretical studies on spectral features, such as FT-IR and 1H-NMR, complement the experimental observations and help in understanding the chemical reactivity and properties of these compounds .

科学研究应用

色谱和分析技术

该化合物在亲水相互作用色谱 (HILIC) 中发挥作用,这是分离极性、弱酸性或碱性样品的宝贵替代方案。它特别用于富含乙腈等有机溶剂的水有机流动相中。该技术对于分离包括肽、蛋白质、寡糖、药物、代谢物和各种天然物质在内的多种化合物至关重要。HILIC 流动相的有机性质显着增强了质谱中的电离,使其成为一种流行的技术。它与各种色谱柱和固定相结合使用,使其适用于特定的分离挑战。该方法适应不同分离问题的适应性以及其对其他色谱模式的补充性质使其成为复杂分析任务不可或缺的一部分,例如二维色谱应用 (Jandera, 2011)。

肽研究中的自旋标记

2-氨基-2-(3,4-二氟苯基)乙腈与自旋标记领域相关,特别是涉及顺磁性氨基酸 TOAC。该应用对于分析肽骨架动力学和二级结构至关重要。TOAC 的刚性在整合到肽中时,可以详细研究肽的结构和相互作用。EPR 光谱等技术和 X 射线晶体学、CD、荧光、NMR 和 FT-IR 等其他技术用于研究这些自旋标记肽。该技术对于研究肽的二级结构、它们与膜和蛋白质的相互作用以及在生物活性化合物和肽核酸相互作用的背景下研究肽至关重要。关于 TOAC 的出版物数量不断增加,表明其在肽研究中的重要性日益提高 (Schreier et al., 2012)。

安全和危害

属性

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIGPLHROHZCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C#N)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,4-difluorophenyl)acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)